N-[(Docosanoylamino)methyl]docosanamide
Description
N-[(Docosanoylamino)methyl]docosanamide is a synthetic amide derivative characterized by a docosanoyl (C22:0) chain linked via a methylene-amino group to another docosanamide moiety. These analogs share the common feature of a long-chain fatty acid (docosanoic acid) backbone modified with functional groups that dictate their physicochemical properties and applications.
Properties
CAS No. |
10436-15-4 |
|---|---|
Molecular Formula |
C45H90N2O2 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
N-[(docosanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-44(48)46-43-47-45(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
InChI Key |
JZDQOFJELQRWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following docosanamide derivatives are structurally distinct due to varying substituents (Table 1):
Key Structural Notes:
- APA-22 features a tertiary amine group, enhancing its cationic surfactant properties.
- N-(2-Phenylethyl)docosanamide includes an aromatic group, rare in natural amides.
- Ceramides have complex sphingolipid backbones critical for membrane biology.
- N-(2-Hydroxyethyl)docosanamide contains a polar hydroxyethyl group, improving water solubility.
Functional and Application-Based Comparison
Surfactants and Cosmetics
- APA-22: Forms α-gel dispersions with 1-octadecanol and water, used in eco-friendly hair conditioners. Its adsorption behavior and viscosity are tunable via cooling/stirring rates .
- N-(2-Hydroxyethyl)docosanamide : Functions as a surfactant and antistatic agent in cosmetics. Marketed under names like "Behenamide MEA" .
Natural Products and Bioactivity
- N-(2-Phenylethyl)docosanamide: Identified in Dianthus giganteus subsp. banaticus; proposed as a chemotaxonomic marker due to restricted occurrence .
- Ceramide derivatives : Isolated from marine sponges, these induce calcium flux in human cancer cells (HCT116) at 1 μg/mL but require 100 μg/mL for growth inhibition .
Industrial and Environmental Use
- APA-22 : Highlighted for low environmental impact compared to traditional quaternary ammonium surfactants .
Physicochemical Properties and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
